OVA G4 peptide TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

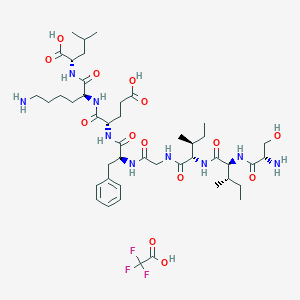

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H71N9O12.C2HF3O2/c1-7-25(5)35(52-42(62)36(26(6)8-2)51-37(57)28(45)23-53)41(61)46-22-33(54)47-31(21-27-14-10-9-11-15-27)40(60)49-30(17-18-34(55)56)39(59)48-29(16-12-13-19-44)38(58)50-32(43(63)64)20-24(3)4;3-2(4,5)1(6)7/h9-11,14-15,24-26,28-32,35-36,53H,7-8,12-13,16-23,44-45H2,1-6H3,(H,46,61)(H,47,54)(H,48,59)(H,49,60)(H,50,58)(H,51,57)(H,52,62)(H,55,56)(H,63,64);(H,6,7)/t25-,26-,28-,29-,30-,31-,32-,35-,36-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZFQBGFVJABUTE-FZNLLDSZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H72F3N9O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1020.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to OVA G4 Peptide TFA: Sequence, Structure, and Function

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the OVA G4 peptide, a key reagent in immunological research. It details its sequence and structure, summarizes quantitative data regarding its interactions, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.

OVA G4 Peptide: Sequence and Structure

The OVA G4 peptide is a synthetic peptide variant of a well-characterized epitope from chicken ovalbumin (OVA). The "TFA" designation indicates that the peptide is supplied as a trifluoroacetic acid salt, a common counterion used during peptide synthesis and purification to ensure stability and solubility.

Amino Acid Sequence: The primary sequence of the OVA G4 peptide is:

Ser-Ile-Ile-Gly-Phe-Glu-Lys-Leu

This is often represented by the single-letter code: SIIGFEKL .[1][2]

Structural Characteristics:

Currently, there is no publicly available crystal structure or solution NMR structure of the unbound OVA G4 peptide. However, significant insights into its likely conformation when biologically active can be drawn from the crystal structure of its parent peptide, SIINFEKL, in complex with the Major Histocompatibility Complex (MHC) class I molecule H-2Kb.[3]

The SIINFEKL peptide binds to the peptide-binding groove of H-2Kb in an extended conformation. It is anticipated that the SIIGFEKL peptide adopts a similar extended structure within the H-2Kb groove, with specific amino acid side chains interacting with pockets within the binding groove. The substitution of asparagine (N) in the parent peptide with glycine (G) in the G4 variant is a critical modification that reduces its affinity for the T-cell receptor (TCR).

Quantitative Data

The OVA G4 peptide is characterized as a low-affinity (weak agonist) ligand for the OT-I T-cell receptor (TCR), which is specific for the SIINFEKL/H-2Kb complex. While a precise IC50 value for the binding of SIIGFEKL to H-2Kb is not consistently reported across the literature, its functional consequences in terms of T-cell activation have been quantitatively assessed.

| Parameter | Value | System | Reference |

| Binding Affinity to OT-I TCR | Low Affinity / Weak Agonist | OT-I T-cells | [4][5] |

| T-cell Activation | Induces a curtailed T-cell response compared to the high-affinity SIINFEKL peptide. | In vitro and in vivo OT-I T-cell activation assays | [5] |

Experimental Protocols

Peptide-MHC Class I Binding Assay (General Protocol)

This protocol describes a common method to assess the binding affinity of a peptide to a specific MHC class I molecule, such as H-2Kb. This is typically a competitive binding assay.

Principle: The ability of the unlabeled test peptide (e.g., SIIGFEKL) to compete with a known high-affinity, labeled (e.g., radiolabeled or fluorescently labeled) reference peptide for binding to purified MHC class I molecules is measured. The concentration of the test peptide that inhibits 50% of the binding of the labeled reference peptide is the IC50 value, which is inversely proportional to the binding affinity.

Materials:

-

Purified H-2Kb molecules

-

High-affinity, labeled reference peptide for H-2Kb (e.g., radiolabeled SIINFEKL)

-

Unlabeled test peptide (SIIGFEKL)

-

Assay buffer (e.g., PBS with a protease inhibitor cocktail)

-

96-well filter plates or other separation method to separate MHC-bound from free peptide

Procedure:

-

A constant, low concentration of purified H-2Kb molecules is incubated with a constant, low concentration of the labeled reference peptide.

-

A titration of the unlabeled SIIGFEKL peptide (typically from nanomolar to micromolar concentrations) is added to the wells.

-

The mixture is incubated for a sufficient time to reach equilibrium (this can range from hours to days depending on the off-rate of the reference peptide).

-

MHC-peptide complexes are separated from the free labeled peptide. This can be achieved by size exclusion chromatography or by capturing the complexes on a plate coated with an antibody specific for the MHC molecule.

-

The amount of bound labeled peptide is quantified (e.g., by scintillation counting for radiolabeled peptides or fluorescence measurement for fluorescently labeled peptides).

-

The data are plotted as the percentage of inhibition of labeled peptide binding versus the concentration of the unlabeled test peptide.

-

The IC50 value is determined from the resulting dose-response curve.

OT-I T-Cell Activation Assay

This protocol outlines a method to measure the activation of OT-I T-cells in response to stimulation with the SIIGFEKL peptide presented by antigen-presenting cells (APCs).

Principle: OT-I T-cells, which express a TCR specific for the OVA257-264 peptide presented by H-2Kb, are co-cultured with APCs that have been pulsed with the SIIGFEKL peptide. T-cell activation is assessed by measuring various markers, such as cytokine production (e.g., IL-2, IFN-γ) or the upregulation of cell surface activation markers (e.g., CD69, CD25).

Materials:

-

OT-I T-cells (isolated from an OT-I transgenic mouse)

-

Antigen-presenting cells (APCs) expressing H-2Kb (e.g., splenocytes, dendritic cells, or a cell line like RMA-S)

-

SIIGFEKL peptide

-

Complete cell culture medium

-

Reagents for detecting T-cell activation (e.g., ELISA kit for cytokines, fluorescently labeled antibodies for flow cytometry)

Procedure:

-

APC Preparation: APCs are incubated with varying concentrations of the SIIGFEKL peptide (e.g., from 10-12 M to 10-5 M) for a few hours at 37°C to allow for peptide loading onto H-2Kb molecules. Unbound peptide is then washed away.

-

Co-culture: OT-I T-cells are added to the peptide-pulsed APCs in a 96-well plate.

-

Incubation: The co-culture is incubated for a period of time, which can range from a few hours for early activation marker expression to 24-72 hours for cytokine production.

-

Activation Readout:

-

Cytokine Measurement (ELISA): The supernatant from the co-culture is collected, and the concentration of cytokines such as IL-2 or IFN-γ is measured using a standard ELISA protocol.

-

Flow Cytometry: The cells are harvested and stained with fluorescently labeled antibodies against T-cell surface markers (e.g., CD8, TCR) and activation markers (e.g., CD69, CD25). The percentage of activated T-cells is then determined by flow cytometry.

-

Mandatory Visualizations

Signaling Pathway

The engagement of the OT-I TCR by the SIIGFEKL/H-2Kb complex, even as a weak agonist, initiates a signaling cascade that leads to T-cell activation. The diagram below illustrates the initial steps of this pathway.

Experimental Workflow

The following diagram outlines the general workflow for assessing T-cell activation in response to the OVA G4 peptide.

References

- 1. genscript.com [genscript.com]

- 2. OVA G4 peptide | TargetMol [targetmol.com]

- 3. Crystal structure of an H-2Kb-ovalbumin peptide complex reveals the interplay of primary and secondary anchor positions in the major histocompatibility complex binding groove - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. biorxiv.org [biorxiv.org]

OVA G4 peptide mechanism of action in T cell activation

An In-depth Technical Guide to the OVA G4 Peptide's Mechanism of Action in T Cell Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of T cell activation is fundamental to immunology, vaccine development, and cancer immunotherapy. A cornerstone of this research involves the use of model antigens to dissect the intricate relationship between T cell receptor (TCR) signal strength and cellular response. The chicken ovalbumin (OVA) peptide, specifically the amino acid sequence 257-264 (SIINFEKL), is a canonical Class I-restricted epitope recognized by the OT-I TCR.[1] It serves as a strong agonist, eliciting a robust cytotoxic T lymphocyte (CTL) response.

To investigate how TCR affinity modulates T cell signaling, researchers employ "altered peptide ligands" (APLs), which are variants of the original epitope with specific amino acid substitutions.[1][2] This guide focuses on a critical APL known as G4 . The G4 peptide is a variant of SIINFEKL where the asparagine (N) at position 4 is replaced by a glycine (G), resulting in the sequence SIIGFEKL .[1][3]

This substitution is particularly insightful because it significantly reduces the peptide's binding affinity for the OT-I TCR while maintaining a wild-type binding affinity for the Major Histocompatibility Complex (MHC) class I molecule, H-2Kb.[3] This unique characteristic allows for the precise study of signaling events downstream of the TCR, independent of pMHC stability. The G4 peptide is classified as a very weak agonist or partial agonist, providing a powerful tool to explore the thresholds and kinetics of T cell activation.[3][4]

Core Mechanism of Action: From pMHC to Signal Attenuation

The activation of a naive T cell is initiated by the engagement of its TCR with a specific peptide-MHC (pMHC) complex on the surface of an antigen-presenting cell (APC). The strength and duration of this interaction dictate the functional outcome, which can range from anergy to full effector function and memory formation. The G4 peptide modulates this process at the earliest checkpoint: TCR binding.

TCR-pMHC Interaction: A Low-Affinity, High Off-Rate Engagement

The primary mechanism by which the G4 peptide alters T cell activation is by establishing a lower-affinity interaction with the OT-I TCR compared to the native SIINFEKL (N4) peptide.[3] Surface plasmon resonance (SPR) and tetramer dissociation assays have demonstrated that the G4-TCR complex has a significantly faster dissociation rate (off-rate).[3] In one study, after 20 minutes, only half as many OT-I T cells retained binding to G4-pMHC tetramers compared to N4-pMHC tetramers.[3] This fleeting interaction is the root cause of the attenuated downstream signaling cascade.

Downstream Signaling: Weaker, Delayed, and Susceptible to Inhibition

The initial signaling event, the phosphorylation of Lck, occurs in response to both high-affinity (N4) and low-affinity (G4) interactions.[3] However, the weak signal generated by G4 is highly susceptible to negative feedback loops, particularly the action of phosphatases like SHP-1.[3] This leads to a dampened and delayed signal propagation.

Key consequences of this attenuated signal include:

-

Reduced ERK Activation: The MAPK/ERK pathway is critical for T cell proliferation and effector function. Stimulation with the G4 peptide results in markedly weaker and less frequent ERK phosphorylation (pERK) at the immunological synapse.[3]

-

Lower Overall Tyrosine Phosphorylation: Global phosphoproteomic studies show that the overall magnitude of tyrosine phosphorylation across key signaling proteins is significantly lower in T cells stimulated with G4 compared to the native OVA peptide, correlating directly with its weaker binding affinity.[1]

The signaling pathway below illustrates the canonical TCR cascade, highlighting that the low-affinity interaction of the G4 peptide leads to an attenuated signal throughout the entire process.

Quantitative Analysis of G4-Mediated T Cell Activation

The attenuated signaling induced by the G4 peptide translates to quantifiable differences in T cell functional outputs. Although G4 can induce a full range of effector functions, it requires significantly higher concentrations of peptide compared to strong agonists.[5]

| Parameter | G4 (Weak Agonist) | SIINFEKL (Strong Agonist) | Reference |

| TCR Off-Rate | Fast | Slow | [3] |

| pMHC Tetramer Binding | ~50% reduction in bound cells at 20 min | Baseline | [3] |

| pERK at Synapse | ~25% of conjugates | ~65% of conjugates | [3] |

| MAPK1/3 Phosphorylation | Low fold change | High fold change | [1] |

| T Cell Response | Curtailed expansion and function | Robust expansion and function | [5] |

| Classification | Very Weak Agonist / Antagonist | Strong Agonist | [4] |

Experimental Protocols for Studying G4 Peptide Activity

Investigating the effects of the G4 peptide involves a series of standard in-vitro immunology assays designed to measure different stages of T cell activation.

General T Cell Activation Assay

This protocol provides a framework for stimulating OT-I T cells with G4 peptide-pulsed APCs.

Materials:

-

Single-cell suspension of splenocytes and lymph node cells from an OT-I TCR transgenic mouse.

-

Antigen-Presenting Cells (APCs): EL4 or RMA-S cell lines are commonly used.[3][4]

-

Peptides: Lyophilized G4 (SIIGFEKL) and SIINFEKL (control) peptides.

-

Complete RPMI-1640 medium.

-

96-well culture plates.

Methodology:

-

Peptide Preparation: Dissolve peptides in an appropriate solvent (e.g., DMSO) and then dilute to a working concentration (e.g., 1 mM) in sterile PBS. Further dilute in culture medium to desired final concentrations (e.g., ranging from 10-12 M to 10-5 M).

-

APC Pulsing: Incubate APCs (e.g., EL4 cells) with various concentrations of the G4 or SIINFEKL peptide for 1 hour at 37°C in a 5% CO2 incubator.[3]

-

Washing: Wash the pulsed APCs three times with culture medium to remove any unbound peptide. Resuspend APCs to a final concentration of ~2x105 cells/mL.

-

T Cell Isolation: Prepare a single-cell suspension from the spleen and lymph nodes of an OT-I mouse. Isolate naive CD8+ T cells using a negative selection kit.

-

Co-culture: Plate the peptide-pulsed APCs in a 96-well plate. Add OT-I T cells at a specified APC:T cell ratio (e.g., 1:1 or 1:5).[6]

-

Incubation: Incubate the co-culture for the desired time depending on the downstream analysis (e.g., 5 hours for activation marker upregulation, 24-72 hours for cytokine production or proliferation).[4][7]

The following diagram outlines a typical experimental workflow for assessing T cell response to the G4 peptide.

Specific Analysis Protocols

-

Activation Marker Upregulation (Flow Cytometry): After ~5 hours of co-culture, harvest cells and stain with fluorescently-labeled antibodies against CD8 and an early activation marker like CD69. Analyze via flow cytometry.[4]

-

Intracellular Cytokine Staining (ICS): For the final 4-6 hours of a 24-hour incubation, add a protein transport inhibitor (e.g., Brefeldin A). Harvest cells, stain for surface markers, then fix, permeabilize, and stain for intracellular IFN-γ.[3]

-

Cytokine Secretion Assays (ELISA/CBA): After 24-48 hours, carefully collect the culture supernatant. Quantify the concentration of secreted cytokines like IL-2 and IFN-γ using an enzyme-linked immunosorbent assay (ELISA) or a cytometric bead array (CBA).[2]

-

Immunofluorescence Microscopy: To visualize protein localization at the immunological synapse, mix T cells and peptide-pulsed APCs, incubate for ~20 minutes on glass slides, then fix, permeabilize, and stain with antibodies against proteins of interest (e.g., pERK, Lck).[3]

Logical Relationships and Implications

The study of the G4 peptide reveals a fundamental principle of T cell biology: TCR signal strength is a critical determinant of the immune response. The relationship between the peptide's structure and its ultimate effect on the T cell can be summarized as a logical cascade.

Implications for Drug Development and Research:

-

Tuning Immunity: Understanding how APLs like G4 modulate T cell responses is crucial for designing therapeutic peptides for vaccines or immunotherapies, where a tuned or partial response may be desirable to avoid immunopathology.

-

Autoimmunity Research: The G4 peptide serves as a model for studying how T cells respond to low-affinity self-antigens, providing insights into the mechanisms of both central tolerance (thymic selection) and peripheral tolerance.[1]

-

Dissecting Signaling: Because G4 uncouples TCR affinity from pMHC stability, it remains an invaluable tool for researchers dissecting the minimal signaling requirements for specific T cell functions.

Conclusion

The OVA G4 peptide (SIIGFEKL) is more than a simple variant of a model antigen; it is a sophisticated tool that has significantly advanced our understanding of T cell biology. Its defining feature—reduced TCR affinity without altered MHC binding—allows for the precise interrogation of the relationship between signal strength and cellular fate. By inducing a weaker, transient signal, the G4 peptide has revealed the kinetic thresholds for T cell activation, the critical role of phosphatases in regulating weak signals, and the remarkable ability of T cells to integrate a wide dynamic range of stimuli to produce a tailored response. For researchers and drug developers, the principles elucidated through the study of G4 continue to inform the rational design of next-generation immunotherapies.

References

- 1. Ovalbumin antigen-specific activation of human T cell receptor closely resembles soluble antibody stimulation as revealed by BOOST phosphotyrosine proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | An Altered gp100 Peptide Ligand with Decreased Binding by TCR and CD8α Dissects T Cell Cytotoxicity from Production of Cytokines and Activation of NFAT [frontiersin.org]

- 3. The Strength of T Cell Receptor Signal Controls the Polarization of Cytotoxic Machinery to the Immunological Synapse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. T cell activation enhancement by endogenous pMHC acts for both weak and strong agonists but varies with differentiation state - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Complete but curtailed T cell response to very low affinity antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

The Role of SIIGFEKL Peptide Variants in Immunological Research: A Technical Guide

An In-depth Examination of a Key Tool for Understanding T-Cell Activation and Function

Abstract

In the field of immunology, model antigens are indispensable for dissecting the complex mechanisms of T-cell recognition and activation. The SIIGFEKL peptide, a variant of the canonical chicken ovalbumin epitope SIINFEKL, serves as a critical tool for researchers. This technical guide provides an in-depth analysis of the SIIGFEKL peptide and its variants, focusing on their function in immunology research. It details the quantitative differences in MHC binding and T-cell activation, provides comprehensive experimental protocols, and visualizes the core signaling pathways and workflows. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful model system to investigate the fundamental principles of CD8+ T-cell immunity.

Introduction: The SIINFEKL Model System and the G4 Variant

The octapeptide SIINFEKL is the immunodominant MHC class I-restricted epitope of chicken ovalbumin (OVA) presented by the murine H-2Kb molecule.[1][2] This peptide-MHC (pMHC) complex is recognized with high affinity by the T-cell receptor (TCR) of transgenic CD8+ T-cells known as OT-I cells.[2] This system, comprising the antigen (SIINFEKL), the presenting molecule (H-2Kb), and the specific T-cell (OT-I), is one of the most widely used models in immunology to study CD8+ T-cell responses.[3]

Researchers have developed altered peptide ligands (APLs) by substituting amino acids in the SIINFEKL sequence to modulate its interaction with either the H-2Kb molecule or the OT-I TCR. The SIIGFEKL peptide, often referred to as G4 , is a well-characterized APL with a single amino acid substitution at position 4 (Asparagine to Glycine).[1][4] This substitution primarily affects the interaction with the OT-I TCR, significantly reducing the binding affinity while having a minimal effect on its binding to H-2Kb.[5] Consequently, SIIGFEKL (G4) serves as a weak agonist or low-affinity ligand, contrasting with the high-affinity parent peptide SIINFEKL (often called N4).[4][6] This difference in affinity allows for precise investigation into T-cell activation thresholds, the role of co-stimulation, and the qualitative nature of T-cell signaling.[7]

Quantitative Analysis: Peptide Affinity and T-Cell Activation

The functional difference between SIINFEKL (N4) and its SIIGFEKL (G4) variant is rooted in quantitative differences in their biochemical and cellular interactions. These are typically measured by assessing MHC binding stability and the concentration of peptide required to elicit a half-maximal T-cell response (EC50).

Table 1: Comparative Metrics of SIINFEKL (N4) and SIIGFEKL (G4) Peptides

| Parameter | Peptide Variant | Sequence | Value/Observation | Significance |

| MHC Stabilization | SIINFEKL (N4) | SIINFEKL | High | Strong binding and stabilization of the H-2Kb molecule on the cell surface.[8] |

| SIIGFEKL (G4) | SIIGFEKL | High | The N4→G4 substitution does not significantly impact MHC anchor residues; binding to H-2Kb remains stable.[5] | |

| T-Cell Activation (EC50) | SIINFEKL (N4) | SIINFEKL | Low (pM to nM range) | High-affinity interaction leads to potent T-cell activation at very low peptide concentrations.[5][9] |

| SIIGFEKL (G4) | SIIGFEKL | High (µM range) | Low-affinity interaction requires significantly higher peptide concentrations to achieve T-cell activation.[4] | |

| Functional Outcome | SIINFEKL (N4) | SIINFEKL | Robust Proliferation & Cytokine Production | Induces full T-cell effector functions, often independent of co-stimulation.[7] |

| SIIGFEKL (G4) | SIIGFEKL | Weaker Proliferation, Co-stimulation Dependent | T-cell activation is highly dependent on co-stimulatory signals (e.g., via CD28) and/or exogenous cytokines like IL-2.[4][7] |

Core Signaling and Experimental Workflows

The interaction between the pMHC complex and the TCR initiates a cascade of intracellular signaling events culminating in T-cell activation. The use of variants like SIIGFEKL helps elucidate the thresholds and requirements of this pathway.

TCR Signaling Pathway

The binding of the OT-I TCR to the SIINFEKL/H-2Kb complex triggers the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the associated CD3 complex by the kinase Lck. This creates docking sites for ZAP-70, which in turn phosphorylates key adaptor proteins like LAT and SLP-76, initiating downstream signaling cascades that lead to cytokine production, proliferation, and cytotoxicity.

Experimental Workflow: Assessing T-Cell Response

A typical experiment to compare the potency of SIIGFEKL and SIINFEKL involves stimulating OT-I T-cells with peptide-pulsed antigen-presenting cells (APCs) and measuring the outcome, such as cytokine production, via intracellular staining and flow cytometry.

Detailed Experimental Protocols

Precise and reproducible methodologies are crucial for studying peptide variants. Below are detailed protocols for key experiments.

Protocol 1: MHC-I Stabilization Assay on RMA-S Cells

This assay measures the ability of a peptide to bind and stabilize "empty" MHC class I molecules on the surface of TAP-deficient RMA-S cells.[6][10]

-

Cell Culture: Culture RMA-S cells (a TAP-deficient murine lymphoma cell line) in complete RPMI-1640 medium. To increase the surface expression of unstable, empty H-2Kb molecules, incubate the cells overnight (12-18 hours) at a reduced temperature (26-27°C).[6][11]

-

Peptide Preparation: Dissolve SIIGFEKL, SIINFEKL, and a negative control peptide in DMSO to create stock solutions (e.g., 10 mM). Prepare serial dilutions in serum-free medium to achieve final concentrations ranging from 100 µM to 1 pM.

-

Peptide Loading: Harvest the temperature-shifted RMA-S cells and wash them. Resuspend the cells at 1-2 x 106 cells/mL. Add 100 µL of cells to each well of a 96-well U-bottom plate. Add the diluted peptides to the wells.

-

Stabilization Incubation: Incubate the plate at 37°C for 2-4 hours to allow for peptide binding and stabilization of H-2Kb. Unbound, unstable MHC-I molecules will be lost from the surface at this temperature, while peptide-bound complexes will remain.[8][10]

-

Staining: Wash the cells with cold FACS buffer (PBS with 2% FBS). Stain the cells with a fluorochrome-conjugated antibody specific for H-2Kb (e.g., clone AF6-88.5) for 30 minutes on ice.

-

Data Acquisition: Wash the cells again and acquire them on a flow cytometer.

-

Analysis: Gate on live, single cells and measure the Mean Fluorescence Intensity (MFI) of the H-2Kb staining. Higher MFI indicates greater peptide-mediated stabilization of H-2Kb on the cell surface.

Protocol 2: In Vitro OT-I T-Cell Stimulation and Intracellular Cytokine Staining (ICS)

This protocol details the stimulation of OT-I T-cells and the subsequent measurement of cytokine production.[12]

-

Cell Preparation:

-

Isolate splenocytes from an OT-I transgenic mouse. Prepare a single-cell suspension. A portion of these splenocytes can be used as antigen-presenting cells (APCs), or dedicated APCs like irradiated splenocytes from a wild-type C57BL/6 mouse can be used.

-

Resuspend OT-I splenocytes in complete RPMI-1640 medium at a concentration of 1-2 x 106 cells/mL.[3]

-

-

Stimulation:

-

Plate 1 mL of the cell suspension into wells of a 24-well plate.

-

Add SIIGFEKL or SIINFEKL peptides directly to the culture at desired final concentrations (e.g., serially diluted from 10 µM to 1 pM).

-

Include a negative control (medium only) and a positive control (e.g., PMA/Ionomycin or anti-CD3/CD28 antibodies).

-

-

Incubation: Incubate the cells at 37°C in a 5% CO2 incubator.

-

Protein Transport Inhibition: After approximately 2 hours of stimulation, add a protein transport inhibitor such as Brefeldin A (e.g., at 1 µg/mL) to the culture. This prevents the secretion of newly synthesized cytokines, causing them to accumulate in the Golgi apparatus. Incubate for an additional 4-6 hours.[12]

-

Surface Staining:

-

Harvest the cells and wash them with FACS buffer.

-

Stain for surface markers by incubating cells with fluorochrome-conjugated antibodies against CD8 and an activation marker like CD44 or CD69 for 30 minutes on ice.[3]

-

-

Fixation and Permeabilization:

-

Wash the cells to remove unbound surface antibodies.

-

Resuspend the cells in a fixation buffer (e.g., 2-4% paraformaldehyde) and incubate for 20 minutes at room temperature. This cross-links proteins and stabilizes the cell structure.

-

Wash the cells and resuspend them in a permeabilization buffer (containing a mild detergent like saponin). This allows antibodies to access intracellular targets.[3][13]

-

-

Intracellular Staining:

-

Add fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) diluted in permeabilization buffer.

-

Incubate for 30 minutes at room temperature, protected from light.

-

-

Final Wash and Acquisition: Wash the cells with permeabilization buffer, then resuspend in FACS buffer. Acquire events on a flow cytometer.

-

Data Analysis: In the analysis software, gate on lymphocytes, then single cells, then live cells, and finally on CD8+ T-cells. Within the CD8+ population, quantify the percentage of cells positive for each cytokine in response to the different peptide concentrations. Plot the percentage of cytokine-positive cells against peptide concentration to determine the EC50 value for each peptide.

Conclusion

The SIIGFEKL (G4) peptide, as a low-affinity variant of the canonical SIINFEKL (N4) epitope, is a cornerstone of immunological research. By providing a defined and titratable weak stimulus to the OT-I TCR, it allows for the precise investigation of T-cell sensitivity, the impact of co-stimulation, and the signaling thresholds required to initiate a productive immune response. The quantitative data and detailed protocols presented in this guide offer a framework for researchers to effectively utilize this model system, contributing to a deeper understanding of the fundamental principles governing T-cell biology and informing the rational design of vaccines and immunotherapies.

References

- 1. genscript.com [genscript.com]

- 2. A SIINFEKL-Based System to Measure MHC Class I Antigen Presentation Efficiency and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. anilocus.com [anilocus.com]

- 4. “T cells integrate Local and Global cues to discriminate between structurally similar antigens” - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Priming with very low-affinity peptide ligands gives rise to CD8+ T-cell effectors with enhanced function but with greater susceptibility to transforming growth factor (TGF)β-mediated suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A cell-based MHC stabilization assay for the detection of peptide binding to the canine classical class I molecule, DLA-88 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Peptide loading of empty major histocompatibility complex molecules on RMA-S cells allows the induction of primary cytotoxic T lymphocyte responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medrxiv.org [medrxiv.org]

- 13. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]

An In-Depth Technical Guide to the Binding Affinity of OVA G4 Peptide with H-2Kb MHC Class I

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the ovalbumin-derived peptide variant, OVA G4 (SIIGFEKL), to the murine Major Histocompatibility Complex (MHC) class I molecule, H-2Kb. This document details the peptide sequences, summarizes available binding affinity data, presents detailed experimental protocols for measuring peptide-MHC interaction, and visualizes key biological and experimental workflows.

Introduction: The Significance of Peptide-MHC Class I Interaction

The presentation of antigenic peptides by MHC class I molecules on the surface of cells is a cornerstone of the adaptive immune response against intracellular pathogens and cancerous cells.[1] The stability of the peptide-MHC complex is largely determined by the binding affinity of the peptide, which in turn influences the magnitude of the T-cell response. The ovalbumin-derived peptide SIINFEKL and its variants are crucial tools in immunological research, serving as model antigens to study T-cell activation, immune tolerance, and the efficacy of vaccines and immunotherapies.

The OVA G4 peptide is a variant of the canonical OVA peptide (SIINFEKL), with a substitution at position 4 (Asn to Gly). Understanding the impact of such substitutions on the binding affinity to H-2Kb is critical for designing altered peptide ligands with potentially enhanced immunogenicity or for fine-tuning T-cell responses.

Peptide Sequences and Binding Affinity Data

The binding of peptides to MHC class I molecules is a highly specific interaction, with particular amino acid residues at defined positions ("anchor residues") playing a critical role. For H-2Kb, the primary anchor residues are typically at position 5 (P5) and the C-terminus (P8 for octapeptides).

| Peptide Name | Sequence (N-terminus to C-terminus) | Parent Peptide | Modification |

| OVA | S-I-I-N-F-E-K-L | N/A | Wild-Type |

| OVA G4 | S-I-I-G -F-E-K-L | OVA | N4G |

Quantitative Binding Affinity Data

Predicted Binding Affinity for H-2Kb:

| Peptide | Sequence | Predicted IC50 (nM)* | Predicted Affinity |

| OVA | SIINFEKL | 10.0 | High |

| OVA G4 | SIIGFEKL | 500.0 | Weak |

*Predicted IC50 values were obtained using the NetMHCpan server, a widely used tool for predicting peptide binding to MHC molecules.[2] It is important to note that these are in silico predictions and experimental validation is required for definitive assessment.

For the parent peptide, SIINFEKL, experimental data has shown a high binding affinity to H-2Kb. One study reported an IC50 value of 0.19 µM.[3] Another study calculated the dissociation constant (Kd) to be 2.9 nM, with a dissociation rate constant (koff) of 0.0495 h⁻¹.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the binding affinity of peptides to H-2Kb.

RMA-S Cell Stabilization Assay

This assay is a widely used method to assess the ability of exogenous peptides to bind to and stabilize MHC class I molecules on the surface of TAP-deficient cells. RMA-S cells lack the Transporter associated with Antigen Processing (TAP), which is essential for loading endogenous peptides onto MHC class I molecules in the endoplasmic reticulum. Consequently, "empty" H-2Kb molecules are unstable at physiological temperatures (37°C) but can be stabilized by the addition of an exogenous peptide that binds with sufficient affinity.

Materials:

-

RMA-S cells

-

Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin)

-

Peptides of interest (e.g., OVA G4, SIINFEKL as a positive control, and a non-binding peptide as a negative control) dissolved in DMSO and then diluted in serum-free medium.

-

Phosphate-Buffered Saline (PBS)

-

FACS Buffer (PBS with 2% FBS and 0.1% sodium azide)

-

Fluorescently-conjugated anti-H-2Kb antibody (e.g., clone AF6-88.5)

-

Flow cytometer

Procedure:

-

Cell Culture: Culture RMA-S cells in complete RPMI-1640 medium at 37°C in a humidified 5% CO₂ incubator.

-

Induction of "Empty" MHC Class I: To increase the surface expression of peptide-receptive H-2Kb molecules, incubate the RMA-S cells at a reduced temperature, typically 26°C, for 18-24 hours prior to the assay.

-

Peptide Incubation:

-

Harvest the RMA-S cells and wash them with serum-free medium.

-

Resuspend the cells at a concentration of 1-2 x 10⁶ cells/mL in serum-free medium.

-

In a 96-well plate, add 100 µL of the cell suspension to each well.

-

Add 100 µL of varying concentrations of the peptides to the wells. It is recommended to perform a serial dilution of the peptides, for example, from 100 µM down to 0.1 µM.

-

Incubate the plate at 26°C for 1-2 hours to allow for peptide binding.

-

-

Stabilization at Physiological Temperature: Transfer the plate to a 37°C incubator for 2-4 hours. During this time, H-2Kb molecules that have not bound a peptide will denature and be lost from the cell surface.

-

Staining:

-

Wash the cells twice with cold FACS buffer.

-

Resuspend the cells in 50-100 µL of FACS buffer containing the fluorescently-conjugated anti-H-2Kb antibody at a predetermined optimal concentration.

-

Incubate on ice for 30 minutes in the dark.

-

-

Flow Cytometry:

-

Wash the cells twice with cold FACS buffer.

-

Resuspend the cells in an appropriate volume of FACS buffer for analysis on a flow cytometer.

-

Acquire data, gating on live, single cells.

-

-

Data Analysis: The binding affinity is determined by the concentration of peptide required to achieve 50% of the maximal H-2Kb stabilization (EC50). This is calculated by plotting the mean fluorescence intensity (MFI) of H-2Kb staining against the peptide concentration.

Competitive Peptide Binding Assay

This assay measures the relative binding affinity of a test peptide by its ability to compete with a known high-affinity, labeled (e.g., fluorescent or radiolabeled) reference peptide for binding to H-2Kb. This can be performed using either purified, soluble H-2Kb molecules or on the surface of cells.

Materials:

-

For Cell-Based Assay:

-

TAP-deficient cells (e.g., RMA-S or T2 cells) expressing H-2Kb.

-

A high-affinity, fluorescently labeled reference peptide for H-2Kb.

-

Unlabeled competitor peptides (including the test peptide, a positive control of known high affinity, and a negative control of known non-binding).

-

Acid wash buffer (e.g., 0.131 M citrate, 0.066 M Na₂HPO₄, pH 3.3) to strip endogenous peptides.

-

Neutralization buffer (e.g., complete medium or PBS).

-

FACS Buffer.

-

Flow cytometer.

-

-

For Soluble H-2Kb Assay:

-

Purified, soluble H-2Kb molecules.

-

Labeled reference peptide.

-

Unlabeled competitor peptides.

-

Assay buffer (e.g., PBS with protease inhibitors).

-

A method to separate bound from free labeled peptide (e.g., size exclusion chromatography, filter plates, or fluorescence polarization).

-

Procedure (Cell-Based Assay):

-

Cell Preparation: Culture and harvest TAP-deficient cells as in the stabilization assay.

-

Acid Stripping (Optional but Recommended): To remove any pre-bound low-affinity peptides and maximize the availability of empty H-2Kb, gently resuspend the cells in cold acid wash buffer for a short period (e.g., 1-2 minutes) on ice. Immediately neutralize the acid by adding a large volume of cold neutralization buffer. Wash the cells twice with cold PBS.

-

Competition Reaction:

-

Resuspend the cells in assay buffer.

-

In a 96-well plate, set up the competition reactions. Each well should contain:

-

A fixed, subsaturating concentration of the labeled reference peptide.

-

A serial dilution of the unlabeled competitor peptide.

-

-

Add the cells to the wells.

-

Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (can range from a few hours to overnight, depending on the peptides and conditions).

-

-

Washing and Analysis:

-

Wash the cells to remove unbound peptides.

-

Analyze the cells by flow cytometry to measure the fluorescence of the bound labeled reference peptide.

-

-

Data Analysis: The binding affinity of the test peptide is determined by its IC50 value, which is the concentration of the test peptide required to inhibit 50% of the binding of the labeled reference peptide. This is calculated by plotting the percentage of inhibition against the concentration of the competitor peptide.

Visualizations

MHC Class I Antigen Presentation Pathway

The following diagram illustrates the major steps in the processing and presentation of intracellular antigens on MHC class I molecules.

Caption: MHC Class I Antigen Presentation Pathway

Experimental Workflow: RMA-S Cell Stabilization Assay

This diagram outlines the key steps of the RMA-S cell stabilization assay for determining peptide binding to H-2Kb.

Caption: RMA-S Cell Stabilization Assay Workflow

Logical Relationship: Competitive Peptide Binding Assay

This diagram illustrates the principle of the competitive peptide binding assay.

Caption: Principle of Competitive Binding Assay

Conclusion

The OVA G4 peptide (SIIGFEKL) represents a valuable tool for dissecting the fine specificity of T-cell recognition. While experimentally determined binding affinity data for this specific variant remains to be published, computational predictions suggest a weaker interaction with H-2Kb compared to the high-affinity parent peptide, SIINFEKL. The detailed experimental protocols provided in this guide, particularly the RMA-S stabilization assay and competitive binding assays, offer robust methodologies for researchers to empirically determine the binding affinity of OVA G4 and other peptide variants. Such data is essential for the rational design of immunotherapies and for advancing our fundamental understanding of the molecular basis of immune recognition.

References

Unraveling the Immunological Nuances: A Technical Guide to OVA G4 and SIINFEKL Peptides

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of immunology, the study of T-cell responses to specific antigens is paramount. Among the most widely utilized model antigens is chicken ovalbumin (OVA), and more specifically, its derived peptide epitopes. This technical guide provides an in-depth comparison of two critical players in this field: the immunodominant SIINFEKL peptide and its altered peptide ligand, OVA G4. Understanding the subtle yet significant differences between these two peptides is crucial for the precise design and interpretation of immunological studies, from basic research to the development of novel immunotherapies and vaccines.

Core Distinctions: At a Glance

The fundamental difference between OVA G4 and SIINFEKL lies in their amino acid sequences, which directly impacts their interaction with the Major Histocompatibility Complex (MHC) class I molecule H-2Kb and the subsequent T-cell response. SIINFEKL (Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu) represents the amino acid sequence 257-264 of ovalbumin and is a potent agonist for CD8+ T cells in C57BL/6 mice.[1][2][3] In contrast, OVA G4 (Ser-Ile-Ile-Gly-Phe-Glu-Lys-Leu) is a variant of SIINFEKL where the asparagine (N) at position 4 has been substituted with glycine (G).[4] This single amino acid change categorizes OVA G4 as an altered peptide ligand (APL), leading to a weaker T-cell response.[5][6]

Quantitative Comparison of Immunological Parameters

| Parameter | SIINFEKL (OVA 257-264) | OVA G4 (SIIGFEKL) | Reference |

| Amino Acid Sequence | S-I-I-N-F-E-K-L | S-I-I-G-F-E-K-L | [1][4] |

| MHC Class I Binding | High affinity to H-2Kb (Kd ≈ 10 nM) | Binds to H-2Kb, but characterized as a weak agonist | [2] |

| T-Cell Response | Potent agonist, induces strong CD8+ T-cell proliferation and cytokine production. | Weak agonist, induces significantly lower levels of T-cell proliferation and a weaker signaling output compared to SIINFEKL. |

Signaling Pathways and Experimental Workflows

The differential activation of T-cells by SIINFEKL and OVA G4 can be visualized through their respective signaling cascades and the experimental workflows used to measure these differences.

MHC Class I Antigen Presentation Pathway

Both SIINFEKL and OVA G4, when introduced into the cytosol of an antigen-presenting cell (APC), are processed and loaded onto MHC class I molecules (H-2Kb in this context) in the endoplasmic reticulum before being transported to the cell surface for presentation to CD8+ T-cells.

T-Cell Activation Signaling Pathway

Upon recognition of the peptide-MHC complex by the T-cell receptor (TCR), a signaling cascade is initiated, leading to T-cell activation, proliferation, and effector functions. The strength of this signal is significantly higher with SIINFEKL compared to OVA G4.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to differentiate the immunological effects of OVA G4 and SIINFEKL peptides.

Peptide-MHC Class I Binding Assay

This assay quantifies the binding affinity of a peptide to a specific MHC class I molecule. A common method is a competition assay using fluorescence polarization or a cell-based stabilization assay.

Principle: A known high-affinity fluorescently labeled peptide (probe) competes with the unlabeled test peptide (SIINFEKL or OVA G4) for binding to purified, soluble H-2Kb molecules. The displacement of the fluorescent probe is measured and used to calculate the IC50 (the concentration of test peptide that inhibits 50% of the probe binding), which is inversely proportional to the binding affinity.

Materials:

-

Purified, soluble H-2Kb molecules

-

Fluorescently labeled high-affinity H-2Kb binding peptide (e.g., FITC-labeled SIINFEKL)

-

SIINFEKL and OVA G4 peptides

-

Assay buffer (e.g., PBS with 0.05% Tween-20 and protease inhibitors)

-

Black 96-well plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the unlabeled SIINFEKL and OVA G4 peptides in assay buffer.

-

In a black 96-well plate, add a constant concentration of purified H-2Kb molecules to each well.

-

Add the serially diluted unlabeled peptides to the wells.

-

Add a constant concentration of the fluorescently labeled probe peptide to all wells.

-

Include control wells with H-2Kb and probe peptide only (maximum signal) and probe peptide only (minimum signal).

-

Incubate the plate at room temperature for 24-48 hours to reach equilibrium.

-

Measure fluorescence polarization using a plate reader.

-

Calculate the percentage of inhibition for each concentration of the test peptide and determine the IC50 value.

In Vitro T-Cell Proliferation Assay

This assay measures the ability of peptides to induce the proliferation of antigen-specific T-cells, typically from OT-I transgenic mice whose CD8+ T-cells recognize SIINFEKL presented by H-2Kb.

Principle: Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the CFSE fluorescence intensity halves. By measuring the reduction in fluorescence intensity by flow cytometry, the number of cell divisions can be quantified.

Materials:

-

Splenocytes from OT-I transgenic mice

-

SIINFEKL and OVA G4 peptides

-

Antigen-presenting cells (APCs), e.g., irradiated splenocytes from C57BL/6 mice

-

Complete RPMI-1640 medium

-

CFSE dye

-

Flow cytometer

Procedure:

-

Isolate splenocytes from an OT-I mouse.

-

Label the OT-I splenocytes with CFSE according to the manufacturer's protocol.

-

Prepare APCs by irradiating splenocytes from a C57BL/6 mouse.

-

In a 96-well plate, co-culture the CFSE-labeled OT-I cells with the irradiated APCs.

-

Add varying concentrations of SIINFEKL or OVA G4 peptides to the wells. Include a no-peptide control.

-

Incubate the plate at 37°C and 5% CO2 for 3-4 days.

-

Harvest the cells and stain with fluorescently labeled antibodies against CD8.

-

Analyze the cells by flow cytometry, gating on the CD8+ T-cell population to assess CFSE dilution.

ELISPOT (Enzyme-Linked Immunospot) Assay

This assay quantifies the frequency of cytokine-secreting cells at the single-cell level. It is highly sensitive for detecting antigen-specific T-cell responses.

Principle: A plate is coated with a capture antibody specific for a cytokine (e.g., IFN-γ). Antigen-specific T-cells are cultured in the wells with the peptide of interest. Secreted cytokine is captured by the antibody on the plate. A second, biotinylated detection antibody is added, followed by a streptavidin-enzyme conjugate. A substrate is then added, resulting in the formation of a colored spot for each cytokine-secreting cell.

Materials:

-

ELISPOT plate pre-coated with anti-IFN-γ capture antibody

-

Splenocytes from mice immunized with OVA or OT-I splenocytes

-

SIINFEKL and OVA G4 peptides

-

Biotinylated anti-IFN-γ detection antibody

-

Streptavidin-alkaline phosphatase or -horseradish peroxidase conjugate

-

Substrate solution (e.g., BCIP/NBT or AEC)

-

ELISPOT reader

Procedure:

-

Activate the ELISPOT plate according to the manufacturer's instructions and wash.

-

Prepare a single-cell suspension of splenocytes.

-

Add the cells to the wells of the ELISPOT plate.

-

Add SIINFEKL or OVA G4 peptides at various concentrations. Include a positive control (e.g., Concanavalin A) and a negative control (no peptide).

-

Incubate the plate for 18-24 hours at 37°C and 5% CO2.

-

Wash the plate to remove cells.

-

Add the biotinylated detection antibody and incubate.

-

Wash and add the streptavidin-enzyme conjugate and incubate.

-

Wash and add the substrate solution to develop the spots.

-

Stop the reaction by washing with water and allow the plate to dry.

-

Count the spots using an ELISPOT reader.

In Vivo Cytotoxicity Assay

This assay measures the ability of peptide-specific CD8+ T-cells to kill target cells in a living animal.

Principle: Two populations of target cells are prepared from naive splenocytes. One is pulsed with the specific peptide (e.g., SIINFEKL) and labeled with a high concentration of CFSE (CFSEhigh). The other is not pulsed with the peptide and is labeled with a low concentration of CFSE (CFSElow). The two populations are mixed and injected into immunized and control mice. The specific lysis of the peptide-pulsed target cells is determined by the reduction in the CFSEhigh population relative to the CFSElow population.

Materials:

-

Splenocytes from naive C57BL/6 mice

-

SIINFEKL peptide

-

CFSE dye

-

Mice previously immunized with a vaccine expressing OVA or adoptively transferred with OT-I cells

-

Flow cytometer

Procedure:

-

Isolate splenocytes from naive C57BL/6 mice and split into two populations.

-

Label one population with a high concentration of CFSE (e.g., 5 µM) and the other with a low concentration (e.g., 0.5 µM).

-

Pulse the CFSEhigh population with the SIINFEKL peptide. Leave the CFSElow population unpulsed.

-

Mix the two populations at a 1:1 ratio.

-

Inject the cell mixture intravenously into immunized and naive control mice.

-

After 18-24 hours, harvest the spleens from the recipient mice.

-

Analyze the splenocytes by flow cytometry to determine the ratio of CFSEhigh to CFSElow cells.

-

Calculate the percentage of specific lysis.

Conclusion

The distinction between the potent agonist SIINFEKL and its weaker variant, OVA G4, provides a powerful tool for dissecting the intricacies of T-cell activation. For researchers in immunology and drug development, a thorough understanding of their differential binding to MHC, the resulting T-cell signaling strength, and the appropriate experimental methodologies to probe these differences is essential. This guide serves as a foundational resource for leveraging these critical peptide reagents to advance our understanding of immune responses and to develop more effective immunomodulatory therapies.

References

- 1. Ovalbumin antigen-specific activation of human T cell receptor closely resembles soluble antibody stimulation as revealed by BOOST phosphotyrosine proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A SIINFEKL-Based System to Measure MHC Class I Antigen Presentation Efficiency and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. OVA 257 264 peptide - SIINFEKL - SB-PEPTIDE - Ovalbumin peptide [sb-peptide.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. On Peptides and Altered Peptide Ligands: From Origin, Mode of Action and Design to Clinical Application (Immunotherapy) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The good, the bad and the ugly: how altered peptide ligands modulate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

Applications of Low-Affinity Peptides in Immunological Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between a T-cell receptor (TCR) and a peptide-major histocompatibility complex (pMHC) is a cornerstone of the adaptive immune response. While high-affinity interactions have traditionally been the focus of immunological research, there is a growing appreciation for the critical role that low-affinity peptides play in shaping T-cell repertoires, maintaining immune tolerance, and their potential as therapeutic agents. These low-affinity interactions, characterized by higher dissociation constants (KD), are not merely weaker versions of high-affinity responses but can induce qualitatively different signaling pathways and cellular outcomes.[1] This technical guide provides a comprehensive overview of the applications of low-affinity peptides in immunological studies, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Concepts: The Significance of Low-Affinity Interactions

Low-affinity peptide-MHC (pMHC) complexes are crucial for several immunological processes:

-

T-Cell Development: In the thymus, T-cells undergo positive and negative selection. Positive selection, which ensures that T-cells can recognize self-MHC molecules, is mediated by low-affinity interactions with self-peptides.[2] This process is essential for the generation of a functional and diverse T-cell repertoire.

-

Peripheral T-Cell Survival: Continuous, low-affinity signaling from self-pMHC complexes is necessary for the survival of naïve T-cells in the periphery.

-

Immune Tolerance: Low-affinity self-peptides play a role in inducing and maintaining peripheral tolerance, preventing autoimmune reactions. Continuous exposure to these peptides can lead to a state of T-cell anergy (unresponsiveness) or deletion of self-reactive T-cells.[3]

-

Modulation of T-Cell Activation: Altered peptide ligands (APLs), which are variants of immunogenic peptides with modified TCR contact residues, often exhibit lower affinity for the TCR. These APLs can act as partial agonists or antagonists, leading to a spectrum of T-cell responses ranging from full activation to anergy or altered cytokine profiles.[4]

-

Cancer Immunotherapy: Many tumor-associated antigens (TAAs) are self-antigens that bind to MHC with low affinity. Understanding how to leverage these low-affinity interactions is a key challenge in the development of effective cancer vaccines and adoptive T-cell therapies.[5]

Data Presentation: Quantitative Analysis of Low-Affinity Interactions

The defining characteristic of a low-affinity peptide is its binding kinetics to the TCR. This is typically quantified by the equilibrium dissociation constant (KD), where a higher KD value indicates lower affinity. The following tables summarize representative quantitative data from studies investigating low-affinity peptide interactions.

| Peptide Ligand | TCR System | Affinity (K D ) (µM) | T-Cell Response | Reference |

| Wild-type Agonist | OT-I | 1 - 10 | Full Activation (Proliferation, IFN-γ secretion) | [6] |

| Altered Peptide Ligand (APL) | OT-I | 50 - 100 | Partial Agonism/Anergy | [1] |

| Self-Peptide | Various | > 100 | Positive Selection/Survival | [2] |

Table 1: Representative TCR-pMHC Affinities and Corresponding T-Cell Outcomes.

| Parameter | High-Affinity Interaction | Low-Affinity Interaction |

| EC 50 (Peptide Concentration for half-maximal response) | Low (e.g., pM to nM range) | High (e.g., µM to mM range)[7][8] |

| Cytokine Secretion (e.g., IFN-γ, IL-2) | Robust and rapid | Delayed, reduced, or skewed profile (e.g., IL-10)[1] |

| Proliferation | Strong | Weak or absent[3] |

| T-cell Effector Function | Full (e.g., cytotoxicity) | Partial or inhibitory |

Table 2: Functional Consequences of Varying TCR-pMHC Affinity.

Signaling Pathways Modulated by Low-Affinity Peptides

Low-affinity peptides induce distinct signaling cascades compared to their high-affinity counterparts. While high-affinity interactions lead to robust and sustained signaling, low-affinity interactions often result in transient and weaker signaling, leading to different cellular fates.[9]

A key feature of low-affinity signaling is the altered phosphorylation of downstream signaling molecules. For instance, the phosphorylation of ZAP-70 and LAT can be transient or incomplete, leading to the differential activation of downstream pathways. This can result in a failure to activate transcription factors required for full T-cell activation, such as NF-κB and AP-1, while potentially activating pathways leading to anergy.[4]

Caption: T-cell receptor signaling pathways.

Experimental Protocols

Peptide Synthesis and Purification

Standard solid-phase peptide synthesis (Fmoc chemistry) is used to generate peptides. Following cleavage from the resin and deprotection, peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity. The identity of the peptide is confirmed by mass spectrometry.

Surface Plasmon Resonance (SPR) for Affinity Measurement

SPR is a label-free technique used to measure the binding kinetics of TCR-pMHC interactions in real-time.[10][11]

Methodology:

-

Immobilization: Recombinant, purified pMHC monomers are immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.

-

Binding Analysis: Serial dilutions of purified, soluble TCR are flowed over the sensor surface.

-

Data Acquisition: The change in the refractive index at the surface, which is proportional to the mass of bound TCR, is measured and recorded as a sensorgram.

-

Kinetic Analysis: Association (k_on) and dissociation (k_off) rates are determined by fitting the sensorgram data to a 1:1 Langmuir binding model. The equilibrium dissociation constant (KD) is calculated as k_off / k_on.

Caption: SPR experimental workflow.

ELISpot Assay for Cytokine Secretion

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the frequency of cytokine-secreting T-cells at the single-cell level.[12][13][14]

Methodology:

-

Plate Coating: A 96-well PVDF membrane plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).

-

Cell Plating: T-cells and antigen-presenting cells (APCs) are plated in the antibody-coated wells.

-

Stimulation: Peptides (high- and low-affinity) are added to the wells at various concentrations. A positive control (e.g., PHA or anti-CD3) and a negative control (no peptide) are included.

-

Incubation: The plate is incubated for 18-24 hours at 37°C in a CO2 incubator.

-

Detection: Cells are washed away, and a biotinylated detection antibody specific for the cytokine is added, followed by a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).

-

Spot Development: A substrate is added that precipitates upon enzymatic cleavage, forming a colored spot at the location of each cytokine-secreting cell.

-

Analysis: The spots are counted using an automated ELISpot reader.

Flow Cytometry for T-Cell Activation Markers and Proliferation

Flow cytometry is used to assess T-cell activation by measuring the expression of surface markers (e.g., CD69, CD25) and to track cell proliferation using dyes like CFSE (Carboxyfluorescein succinimidyl ester).[15][16]

Methodology:

-

Cell Staining (for proliferation): T-cells are labeled with CFSE, a fluorescent dye that is equally distributed between daughter cells upon cell division.

-

Stimulation: CFSE-labeled T-cells are co-cultured with APCs and stimulated with high- or low-affinity peptides for 3-5 days.

-

Surface Staining (for activation markers): Cells are harvested and stained with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8) and activation markers (e.g., CD69, CD25).

-

Data Acquisition: Samples are analyzed on a flow cytometer.

-

Data Analysis: The percentage of cells expressing activation markers is determined. Proliferation is assessed by the progressive halving of CFSE fluorescence intensity in dividing cells.

Caption: Flow cytometry workflow for T-cell analysis.

Applications in Drug Development and Clinical Research

Cancer Vaccines

Low-affinity peptides derived from tumor-associated antigens are being explored as cancer vaccines. The rationale is that high-avidity T-cells specific for these self-antigens are often deleted during thymic selection. Vaccination with low-affinity peptides may activate a repertoire of lower-avidity T-cells that can still recognize and kill tumor cells, which often overexpress these antigens.[17][18] Clinical trials have investigated the use of peptide cocktail vaccines, some of which include low-affinity epitopes, in various cancers, including metastatic colorectal cancer.[19][20]

Immunotherapy for Autoimmune Diseases

Altered peptide ligands with lower affinity for the TCR are being investigated as a treatment for autoimmune diseases. The goal is to induce a state of T-cell anergy or to shift the immune response from a pro-inflammatory (Th1) to an anti-inflammatory (Th2) phenotype. This approach has shown promise in preclinical models of diseases like multiple sclerosis and type 1 diabetes.[21]

Conclusion

Low-affinity peptides are no longer considered immunological noise but are recognized as key players in shaping and regulating the adaptive immune response. Their ability to induce a spectrum of T-cell outcomes, from activation to tolerance, makes them invaluable tools for immunological research. Furthermore, their therapeutic potential in cancer and autoimmune diseases is an active and promising area of investigation. The experimental approaches outlined in this guide provide a framework for researchers to explore the nuanced and critical roles of low-affinity peptide interactions in health and disease.

References

- 1. T cell recognition of weak ligands: roles of signaling, receptor number, and affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Low-affinity peptides and T-cell selection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Strength and Numbers: The Role of Affinity and Avidity in the ‘Quality’ of T Cell Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. On Peptides and Altered Peptide Ligands: From Origin, Mode of Action and Design to Clinical Application (Immunotherapy) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Quest for the Best: How TCR Affinity, Avidity, and Functional Avidity Affect TCR-Engineered T-Cell Antitumor Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. T-cell receptor binding affinities and kinetics: impact on T-cell activity and specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. Lower Affinity T Cells are Critical Components and Active Participants of the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 12. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mabtech.com [mabtech.com]

- 14. sinobiological.com [sinobiological.com]

- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 16. A Highly Sensitive Flow Cytometric Approach to Detect Rare Antigen-Specific T Cells: Development and Comparison to Standard Monitoring Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development of Peptide-Based Vaccines for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Peptide-based vaccine for cancer therapies [frontiersin.org]

- 19. Clinical Trial of a 7-Peptide Cocktail Vaccine with Oral Chemotherapy for Patients with Metastatic Colorectal Cancer | Anticancer Research [ar.iiarjournals.org]

- 20. ASCO – American Society of Clinical Oncology [asco.org]

- 21. Low-Affinity Major Histocompatibility Complex–Binding Peptides in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Salt Forms of OVA G4 Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate salt form for a synthetic peptide is a critical decision in research and drug development, profoundly influencing its physicochemical properties and biological activity. This technical guide provides an in-depth analysis of the trifluoroacetate (TFA) salt form of the OVA G4 peptide compared to its acetate and hydrochloride counterparts. OVA G4, a variant of the ovalbumin peptide SIINFEKL (sequence: SIIGFEKL), is a valuable tool for stimulating OVA-specific T cells in immunological research.[1][2][3] Understanding the nuances of its different salt forms is paramount for obtaining reliable and reproducible experimental outcomes.

The Default Choice: OVA G4 Peptide TFA Salt

During solid-phase peptide synthesis (SPPS) and subsequent purification by reverse-phase high-performance liquid chromatography (RP-HPLC), trifluoroacetic acid (TFA) is ubiquitously employed.[4][5] Its role as a cleavage agent to release the synthesized peptide from the resin and as an ion-pairing agent in HPLC makes the TFA salt the default and most common form in which synthetic peptides are initially obtained.[4][6]

However, the presence of the TFA counterion is not always benign. Residual TFA in a peptide preparation can introduce variability and undesirable effects in biological assays.[7] It has been reported to exhibit cytotoxicity, even at low concentrations, and can potentially induce an immune response.[8][9] Furthermore, the strong absorbance of TFA can interfere with certain spectroscopic analyses, such as Fourier-transform infrared (FTIR) and circular dichroism (CD) spectroscopy, which are used to determine peptide secondary structure.

A Comparative Analysis: TFA vs. Acetate and Hydrochloride Salts

To mitigate the potential drawbacks of the TFA salt, researchers often convert the peptide to more biocompatible salt forms, primarily acetate (OAc) and hydrochloride (HCl). The choice of the salt form can significantly impact the peptide's solubility, stability, and handling characteristics.

Table 1: Comparative Properties of OVA G4 Peptide Salt Forms (Illustrative)

| Property | TFA Salt | Acetate Salt | Hydrochloride Salt |

| Purity (typical post-purification) | >95% | >95% (after salt exchange) | >95% (after salt exchange) |

| Solubility | Generally good in aqueous buffers | Often improved in aqueous buffers | May vary; can enhance solubility of basic peptides |

| Stability | Can be hygroscopic; potential for TFA-mediated degradation over time | Generally good stability; preferred for long-term storage of lyophilized powder | Good stability, particularly for peptides with free sulfhydryl groups to prevent oxidation.[5] |

| Biocompatibility | Potential for cytotoxicity and immunogenicity.[8][9] | High biocompatibility; acetate is a natural metabolite. | Generally high biocompatibility. |

| Lyophilized Form | Can be fluffy and difficult to handle.[5] | Typically results in a better-formed lyophilized cake.[5] | Variable, can be a well-formed cake. |

| Analytical Interference | Can interfere with FTIR and CD spectroscopy. | Minimal interference. | Minimal interference. |

Experimental Protocols

Detailed and robust experimental protocols are essential for the synthesis, purification, and analysis of OVA G4 peptide and its different salt forms.

Solid-Phase Peptide Synthesis (SPPS) of OVA G4 Peptide (SIIGFEKL)

This protocol outlines the manual synthesis of the OVA G4 peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-L-Leu-Wang resin

-

Fmoc-protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Ile-OH, Fmoc-Ser(tBu)-OH)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activator base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% water

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-L-Leu-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for an additional 15 minutes to remove the Fmoc protecting group from the leucine. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling (Cycle 1 - Lysine):

-

Pre-activate Fmoc-Lys(Boc)-OH with HBTU, HOBt, and DIPEA in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for the remaining amino acids in the sequence: Glu(OtBu), Phe, Gly, Ile, Ile, and Ser(tBu).

-

Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the peptide.

-

-

Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether to the filtrate.

-

Washing and Drying: Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times. Dry the peptide pellet under vacuum.

Purification of this compound Salt by RP-HPLC

Materials:

-

Crude this compound salt

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

C18 reverse-phase HPLC column

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

HPLC System Setup: Equilibrate the C18 column with Mobile Phase A.

-

Injection and Gradient Elution: Inject the peptide solution onto the column and elute with a linear gradient of Mobile Phase B (e.g., 5-60% B over 30 minutes) at a flow rate of 1 mL/min.

-

Fraction Collection: Monitor the elution profile at 214 nm and collect fractions corresponding to the major peptide peak.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound salt.

Conversion of TFA Salt to Acetate or Hydrochloride Salt

3.3.1. Ion-Exchange Chromatography for Acetate Salt

Materials:

-

Purified this compound salt

-

Strong anion exchange resin (e.g., AG 1-X8)

-

1 M Acetic Acid

-

Deionized water

Procedure:

-

Resin Preparation: Pack the anion exchange resin into a column and wash thoroughly with deionized water.

-

Resin Equilibration: Equilibrate the resin with 1 M acetic acid, followed by extensive washing with deionized water until the pH of the eluate is neutral.

-

Peptide Loading: Dissolve the peptide in deionized water and load it onto the column.

-

Elution: Elute the peptide with deionized water. The peptide will elute in the flow-through and early fractions as the acetate salt, while the TFA anions will be retained by the resin.

-

Fraction Collection and Lyophilization: Collect the peptide-containing fractions and lyophilize to obtain the OVA G4 peptide acetate salt.

3.3.2. Lyophilization for Hydrochloride Salt

Materials:

-

Purified this compound salt

-

0.1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolution: Dissolve the peptide in 0.1 M HCl.

-

Lyophilization: Freeze the solution and lyophilize to dryness.

-

Repeat: To ensure complete exchange, redissolve the peptide in 0.1 M HCl and repeat the lyophilization process two more times.

Mass Spectrometry Analysis of OVA G4 Peptide

Materials:

-

Purified OVA G4 peptide (any salt form)

-

Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid in 50% acetonitrile/0.1% TFA)

Procedure:

-

Sample Preparation: Mix a small amount of the peptide solution with the matrix solution on a MALDI target plate.

-

Crystallization: Allow the mixture to air dry to form co-crystals of the peptide and matrix.

-

Mass Spectrometry: Analyze the sample using a MALDI-TOF mass spectrometer to determine the molecular weight of the peptide and confirm its identity.

Visualizing the Molecular Interactions and Workflow

Signaling Pathway of OVA G4 Peptide-Mediated T-Cell Activation

Upon presentation by Major Histocompatibility Complex (MHC) class I molecules on the surface of an antigen-presenting cell (APC), the OVA G4 peptide is recognized by the T-cell receptor (TCR) on a specific CD8+ T cell. This recognition event triggers a complex intracellular signaling cascade, leading to T-cell activation, proliferation, and differentiation.

Caption: TCR signaling pathway initiated by OVA G4 peptide.

Experimental Workflow for Comparing OVA G4 Peptide Salt Forms

A systematic workflow is crucial for a comprehensive comparison of the different salt forms of the OVA G4 peptide.

Caption: Workflow for comparing OVA G4 peptide salt forms.

Conclusion

The choice of salt form for the OVA G4 peptide has significant implications for its handling, stability, and biological activity. While the TFA salt is the most readily available form after synthesis and purification, its potential for biological interference and analytical artifacts necessitates careful consideration. For applications in cell-based assays and in vivo studies, conversion to the more biocompatible acetate or hydrochloride salt forms is highly recommended.[8][10] This guide provides the necessary theoretical background and detailed experimental protocols to enable researchers to make informed decisions and perform the necessary conversions and analyses to ensure the quality and reliability of their experimental results with the OVA G4 peptide.

References

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. Formulation Composition and Process Affect Counterion for CSP7 Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bachem.com [bachem.com]

- 5. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]

- 6. peptide.com [peptide.com]